molecular formula C14H11BrN2O3 B2380327 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide CAS No. 921774-19-8

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide

Cat. No.: B2380327
CAS No.: 921774-19-8
M. Wt: 335.157
InChI Key: MBERFYLWRBZYOG-UHFFFAOYSA-N
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Description

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide is a synthetic small molecule designed for research applications, particularly in infectious disease and oncology. This compound features a hybrid structure combining a 5-bromofuran-2-carboxamide moiety with a 1-methyl-2-oxoindoline (isatin) scaffold. The strategic incorporation of these pharmacophores is based on established bioisosteric principles to enhance metabolic stability while retaining biological activity . Furan-2-carboxamide derivatives have demonstrated significant potential as antibiofilm agents against opportunistic pathogens like Pseudomonas aeruginosa . These compounds are investigated for their anti-quorum sensing properties, potentially interfering with the LasR receptor to reduce virulence factor production (e.g., pyocyanin and proteases) without inhibiting bacterial growth . Concurrently, the oxindole (isatin) core is a privileged structure in medicinal chemistry, recognized for its protein kinase inhibitory activity . Molecular hybrids containing this scaffold have been explored as dual inhibitors of key oncogenic kinases such as CDK2 and GSK-3β, which are relevant targets in breast cancer and other proliferative diseases . The presence of the bromo substituent on the furan ring and the methyl group on the oxindole nitrogen are strategic modifications that can influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Researchers can utilize this compound as a chemical tool for probing quorum-sensing pathways or kinase signaling networks. This product is strictly for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-17-10-3-2-9(6-8(10)7-13(17)18)16-14(19)11-4-5-12(15)20-11/h2-6H,7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBERFYLWRBZYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation for Hydrazide Intermediate Formation

Reaction Design and Substrate Selection

The synthesis of structurally analogous compounds, such as 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, provides foundational insights. In this method, isatin derivatives react with 5-bromofuran-2-carbohydrazide under acidic reflux conditions. For the target compound, 1-methylisatin (5-bromo-1-methyl-2-oxoindoline) replaces unsubstituted isatin to introduce the methyl group at the indolinone nitrogen. The reaction employs ethanol as a solvent and sulfuric acid as a catalyst, facilitating imine bond formation between the hydrazide and carbonyl groups.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for condensation.
  • Time : Reactions typically complete within 15–30 minutes, monitored via thin-layer chromatography (TLC).
  • Acid Concentration : Catalytic sulfuric acid (1–2 drops per 10 mL solvent) maximizes yield while minimizing side reactions.

The protocol yields a yellowish solid after precipitation and washing with dichloromethane. Reported yields for analogous compounds reach 79.4%, though modifications for N-methyl substitution may require adjustments.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the isatin’s carbonyl carbon, followed by dehydration to form the imine linkage. Spectroscopic data confirm success:

  • ¹H NMR : A singlet at δ 11.30 ppm corresponds to the indolinone NH, while the hydrazide NH appears as a broad signal at δ 13.72 ppm.
  • FTIR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) validate intermediate formation.

Solvent-Free Passerini Multicomponent Reaction

One-Pot Synthesis Strategy

A patent (WO2014162319A2) details a solvent-free Passerini reaction to synthesize oxindole carboxamides. This method avoids toxic solvents and reduces purification steps, aligning with green chemistry principles. The target compound can be synthesized by reacting:

  • 5-Bromo-1-methylisatin (carbonyl component),
  • Furan-2-carboxylic acid (carboxylic acid component),
  • tert-Butyl isocyanide (isocyanide component).

Heating at 60–100°C for 8–12 hours under solvent-free conditions drives the reaction to completion.

Advantages Over Traditional Methods
  • Yield : Multicomponent reactions achieve 40–55% yields for analogous O-arylated oxindoles.
  • Scalability : Eliminating solvent simplifies large-scale production.
  • Functional Group Tolerance : Electron-deficient phenols and heterocyclic acids are compatible.

Post-Reaction Modifications

Hydrolysis of tert-butyl groups under basic conditions (e.g., NaOH/EtOH) yields the free carboxamide. For example, 5-bromo-N-(tert-butyl)-3-hydroxy-1-methyl-2-oxoindoline-3-carboxamide hydrolyzes to the target compound in 91% yield.

Comparative Analysis of Synthetic Routes

Parameter Acid-Catalyzed Condensation Solvent-Free Passerini
Reaction Time 15–30 minutes 8–12 hours
Yield 79.4% 40–55%
Solvent Use Ethanol None
Purification Complexity Moderate (precipitation, washing) Low (column chromatography)
Environmental Impact Higher (organic solvents) Lower (solvent-free)

Characterization and Validation

Spectroscopic Techniques

  • ¹³C NMR : The furan-2-carboxamide carbonyl resonates at δ 153.62 ppm, while the indolinone carbonyl appears at δ 163.4 ppm.
  • HRMS : Isotopic patterns for bromine (⁷⁹Br/⁸¹Br) confirm molecular composition.

Purity Assessment

  • HPLC : Analogous compounds show >95% purity using C18 columns and acetonitrile/water gradients.
  • Melting Point : Consistent values (212–213°C for hydrazide intermediates) indicate crystalline purity.

Chemical Reactions Analysis

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized in developing new synthetic methodologies due to its unique structural features and reactivity profiles.

Reactivity and Functionalization
5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, such as:

  • Bromination : Enhancing reactivity at the 5-position of the indole ring.
  • Oxidation and Reduction : Modifying functional groups to yield derivatives with altered properties.
  • Substitution Reactions : The bromine atom can be replaced with other functional groups, allowing for the exploration of structure-activity relationships.

Biological Applications

Antiviral Activity
Research indicates that indole derivatives, including this compound, exhibit antiviral properties. Studies have demonstrated efficacy against various viral pathogens, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines or pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Research
There is growing interest in the anticancer properties of this compound. Experimental studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth, particularly in breast and lung cancer models .

Medicinal Chemistry

Lead Compound in Drug Discovery
Due to its promising biological activities, this compound is being explored as a lead compound for drug discovery initiatives targeting cancer and viral infections. Its structure allows for modifications that could enhance potency and selectivity against specific targets.

Pharmacological Profile
The pharmacological profile of this compound suggests it may possess favorable characteristics for further development as a therapeutic agent. Studies have indicated that derivatives of brominated indoles often exhibit enhanced bioactivity compared to their non-brominated counterparts .

Industrial Applications

Production of Pharmaceuticals
This compound is relevant in the pharmaceutical industry for the production of drugs targeting various diseases due to its diverse biological activities. Its synthesis can be optimized for large-scale production, making it suitable for commercial applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of specific kinases or other proteins involved in signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogues of Furan-2-Carboxamide Derivatives

5-Bromo-N-(4-formylphenyl)furan-2-carboxamide (Compound 27)
  • Structure: Shares the 5-bromo-furan-2-carboxamide core but substitutes the indolinone group with a 4-formylphenyl moiety.
  • In contrast, the indolinone group in the target compound offers hydrogen-bonding capability via its lactam oxygen.
  • Synthesis : Prepared via amide coupling using DCM/DMF, similar to methods for the target compound .
N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide (Compound 26)
  • Structure : Replaces bromine with a sulfamoyl group (-SO₂NH₂) and uses a 4-acetylphenyl substituent.
  • Functional Impact: The sulfamoyl group enhances solubility and may confer metalloproteinase (MMP) inhibitory activity, as seen in MMP-13 inhibitors. The acetyl group provides steric bulk compared to the indolinone’s fused bicyclic system .
5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide
  • Structure: Substitutes the indolinone with a quinoxaline-attached phenyl group.
  • Bioisosteric Potential: Quinoxaline’s aromaticity and nitrogen atoms mimic indolinone’s hydrogen-bonding profile but may enhance π-π stacking interactions in hydrophobic binding pockets .

Indole and Indolinone-Based Carboxamides

5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide (Compound 6c)
  • Structure: Features an indole ring with bromine at position 5 and a cyanomethyl substituent.
  • The cyanomethyl group may enhance metabolic stability via steric protection .
  • Synthesis : Uses amide coupling with N-methylaniline, analogous to methods for furan-2-carboxamides .
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b)
  • Structure : Adds a fluorine atom at position 7 of the indole ring.
  • Impact of Halogenation: Fluorine’s electron-withdrawing effect may increase binding affinity to hydrophobic pockets, while bromine contributes to van der Waals interactions. The target compound’s indolinone lacks this fluorine but retains bromine’s bulk .

Heterocyclic Substituted Carboxamides

5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
  • Structure : Incorporates a tetrazole ring linked via a methyl group.
  • Bioisosteric Role: Tetrazole acts as a carboxylate surrogate, offering ionic interactions at physiological pH. This contrasts with the indolinone’s neutral lactam, which may favor passive membrane permeability .
5-Bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide
  • Structure : Includes an oxadiazole ring fused to the phenyl group.
  • Electronic Effects: Oxadiazole’s electron-deficient nature may enhance dipole interactions in binding sites, whereas the indolinone’s lactam provides a hydrogen-bond acceptor .

Physicochemical Comparison

Compound Molecular Weight Key Substituents logP (Predicted) Solubility
Target Compound ~347.2 g/mol 5-Bromo, 1-methyl-2-oxoindolin ~2.8 Moderate (DMSO)
N-(4-Acetylphenyl)-5-sulfamoyl... ~312.3 g/mol Sulfamoyl, 4-acetylphenyl ~1.5 High (aqueous)
5-Bromo-N-[3-(quinoxalin-2-yl)... ~426.2 g/mol Quinoxaline, bromine ~3.2 Low (organic)
Compound 6c ~368.2 g/mol Cyanomethyl, bromoindole ~3.5 Moderate (DMF)

Biological Activity

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide is a synthetic compound belonging to the indole derivatives class, which is noted for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The cytotoxic effects were evaluated using the MTT assay, showing promising results at concentrations of 1, 5, and 25 µM .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies reported that it possesses bactericidal properties against both Gram-positive and Gram-negative bacteria. Specifically, its efficacy was compared to standard antibiotics, revealing that it outperformed some existing treatments against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Preliminary findings suggest that it may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its antioxidant properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other halogenated indole derivatives:

CompoundHalogenBiological ActivityNotes
This compoundBromineAnticancer, AntimicrobialEffective against MRSA
5-chloro-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamideChlorineModerate AnticancerLess potent than brominated variant
5-fluoro-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamideFluorineAntimicrobialExhibits different reactivity patterns

This table illustrates that the presence of different halogens can significantly influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation conducted on HeLa and A549 cells revealed IC50 values indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Testing : In a comparative study against MRSA and E. coli, the compound demonstrated lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like gentamicin .
  • Inflammation Model : In vivo studies using animal models showed reduced inflammatory markers when treated with this compound, supporting its potential application in chronic inflammatory conditions .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Source
Bromine → Chlorine↓ Anticancer activity (GI₅₀ increases 2-fold)
Methyl → Ethyl (indolin)↑ COX-2 inhibition (IC₅₀ 0.8 µM vs. 1.2 µM)
Furan → ThiopheneLoss of antimicrobial activity (MIC >100 µg/mL)

Advanced: How are HPLC methods developed for purity analysis?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm (furan absorbance).
    Validation :
  • Linearity (R² >0.999) across 0.1–100 µg/mL.
  • LOQ: 0.05 µg/mL .

Advanced: How to resolve contradictions in cytotoxicity vs. therapeutic efficacy?

Case Study : Anti-inflammatory activity (COX-2 IC₅₀ 1.2 µM) vs. cytotoxicity (HeLa IC₅₀ 8.5 µM) .
Strategies :

  • Therapeutic Index (TI) : TI = IC₅₀(cytotoxicity)/IC₅₀(target) = 7.1 (acceptable for preclinical development).
  • Selectivity Testing : Screen against primary human hepatocytes to rule off-target effects.

Advanced: What challenges arise in scaling synthesis to gram-scale?

Q. Key Issues :

  • Exothermic bromination requiring jacketed reactors (ΔT controlled to ±2°C).
  • Reduced yield in amide coupling (>5 g batches) due to poor mixing.
    Solutions :
  • Flow Chemistry : Microreactors for bromination improve heat dissipation .
  • DOE Optimization : Taguchi method to refine stoichiometry and solvent volume .

Advanced: How is metabolic stability assessed in vitro?

Methodological Answer:

  • Liver Microsomes : Incubate compound (1 µM) with human microsomes (0.5 mg/mL) and NADPH.
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 min (t½ >30 min desirable).
  • CYP Inhibition Screening : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .

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